![molecular formula C15H10N4O3 B1666705 7-Methoxy-2-(1H-tetrazol-5-yl)xanthen-9-one CAS No. 33440-58-3](/img/structure/B1666705.png)
7-Methoxy-2-(1H-tetrazol-5-yl)xanthen-9-one
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Overview
Description
AH 7079 is a biochemical.
Scientific Research Applications
Electrophilic Reactivity and Molecular Descriptors
A study by Ferreira et al. (2012) explored the electrophilic reactivity of a similar compound, tetrabromorhodamine 123, focusing on nucleophilic addition reactions and theoretical interpretations using linear free energy relationships and quantum theory. This research provides insight into the reactivity of diaminoxanthylium cations, which are relevant to the molecular structure of 7-Methoxy-2-(1H-tetrazol-5-yl)xanthen-9-one (Ferreira et al., 2012).
Antimicrobial Screening
A study by Angajala et al. (2017) focused on the synthesis and antimicrobial screening of xanthene derivatives similar to 7-Methoxy-2-(1H-tetrazol-5-yl)xanthen-9-one. The compounds demonstrated antibacterial and antifungal activities, indicating potential applications in antimicrobial research (Angajala et al., 2017).
Structural and Spectroscopic Analysis
Davis and Pierens (2006) conducted structural and spectroscopic analyses of new xanthone derivatives, using NMR techniques. This type of study is crucial for understanding the chemical structure and properties of compounds like 7-Methoxy-2-(1H-tetrazol-5-yl)xanthen-9-one (Davis & Pierens, 2006).
Synthesis of Xanthene Derivatives
Mirzaei, Tabrizi, and Edjlali (2008) investigated the synthesis of xanthene derivatives, providing a foundation for understanding the chemical synthesis pathways relevant to 7-Methoxy-2-(1H-tetrazol-5-yl)xanthen-9-one (Mirzaei, Tabrizi, & Edjlali, 2008).
properties
CAS RN |
33440-58-3 |
---|---|
Product Name |
7-Methoxy-2-(1H-tetrazol-5-yl)xanthen-9-one |
Molecular Formula |
C15H10N4O3 |
Molecular Weight |
294.26 g/mol |
IUPAC Name |
2-methoxy-7-(2H-tetrazol-5-yl)xanthen-9-one |
InChI |
InChI=1S/C15H10N4O3/c1-21-9-3-5-13-11(7-9)14(20)10-6-8(2-4-12(10)22-13)15-16-18-19-17-15/h2-7H,1H3,(H,16,17,18,19) |
InChI Key |
ALWLIOKDPPDELH-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)OC3=C(C2=O)C=C(C=C3)C4=NNN=N4 |
Canonical SMILES |
COC1=CC2=C(C=C1)OC3=C(C2=O)C=C(C=C3)C4=NNN=N4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
7-methoxy-2-(1H-tetrazol-5-yl)xanthen-9-one AH 7079 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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